molecular formula C26H19N3O6 B2575642 N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-09-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2575642
CAS No.: 877657-09-5
M. Wt: 469.453
InChI Key: DHTIQSDKKAVPCT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidine-based acetamide derivative characterized by a fused benzofuran-pyrimidine core substituted with a p-tolyl group at position 3 and an acetamide-linked benzo[1,3]dioxole moiety. Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, as observed in analogous compounds .

Properties

CAS No.

877657-09-5

Molecular Formula

C26H19N3O6

Molecular Weight

469.453

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H19N3O6/c1-15-6-9-17(10-7-15)29-25(31)24-23(18-4-2-3-5-19(18)35-24)28(26(29)32)13-22(30)27-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14H2,1H3,(H,27,30)

InChI Key

DHTIQSDKKAVPCT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H20N4O5C_{24}H_{20}N_{4}O_{5} and a molecular weight of 444.4 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H20N4O5
Molecular Weight444.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity . For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines:

  • IC50 Values : In a study involving bis-benzo[d][1,3]dioxol compounds, IC50 values were reported as follows:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin (standard): HepG2: 7.46 µM; HCT116: 8.29 µM; MCF7: 4.56 µM .

These results suggest that the compound may act through mechanisms such as EGFR inhibition , which is critical in many cancer pathways.

The mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis has shown that treated cells exhibit cell cycle arrest at specific phases.
  • Mitochondrial Pathway Modulation : The effects on proteins such as Bax and Bcl-2 indicate involvement in the mitochondrial apoptosis pathway .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance lipophilicity and receptor binding affinity. Variations in substituents on the pyrimidine and benzofuro groups can significantly alter potency and selectivity against cancer cell lines.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the overall activity.
  • Linker Variations : Different acetamide linkers can influence the binding interactions with target proteins.

Study 1: Anticancer Activity Assessment

In a comparative study of various derivatives of benzodioxole-containing compounds, it was found that those with additional dioxo groups exhibited enhanced cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to EGFR and other targets. These studies suggest a strong interaction with the active sites of these proteins, corroborating experimental findings .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of benzodioxole compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research has shown that similar structures possess activity against a range of pathogens including bacteria and fungi. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound has been investigated for its potential in treating neurodegenerative diseases. Studies suggest that it may modulate neurotransmitter systems and provide protection against oxidative stress in neuronal cells .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Compounds with similar frameworks have been noted for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Case Study 1: Anticancer Screening

In a recent study, researchers synthesized various derivatives of this compound to evaluate their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study found that modifications to the benzodioxole moiety enhanced activity against resistant strains of E. coli, highlighting the importance of structural optimization in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, physicochemical properties, and bioactivity:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Reported Bioactivity References
Target Compound : N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide p-Tolyl, benzo[1,3]dioxol-5-yl acetamide 497.47 (calc.) Not reported Kinase inhibition (hypothesized)
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide Phenyl, 2-methoxyphenyl acetamide 457.43 (calc.) 220–222 (decomp.) Anticancer (in vitro screening)
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-Methoxyphenyl, sulfanyl bridge 517.55 (calc.) 175–177 Antimicrobial (moderate activity)
Example 83 (Pyrazolo[3,4-d]pyrimidine-chromenone hybrid) Fluorophenyl, chromen-4-one 571.20 (obs.) 302–304 Kinase inhibition (IC₅₀ < 100 nM)
Benzothiazole-spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one derivatives Benzothiazole, spiro-oxadiazole ~450–500 (calc.) 180–210 Anti-inflammatory, analgesic

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s benzofuro[3,2-d]pyrimidine core distinguishes it from pyrazolo[3,4-d]pyrimidines (e.g., Example 83), which exhibit stronger kinase inhibition due to planar chromenone moieties enhancing ATP-binding pocket interactions . Replacement of the benzofuran ring with a benzothiazole (as in ) reduces planarity, favoring anti-inflammatory over kinase-targeted activity .

Substituent Effects: p-Tolyl vs. Acetamide Linker: The benzo[1,3]dioxole acetamide moiety may confer metabolic stability over simpler aryl groups (e.g., 2-methoxyphenyl in ), which are prone to oxidative demethylation .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels routes described for and , involving cyclocondensation of substituted benzofuran precursors with acetamide derivatives under basic conditions . In contrast, pyrazolo[3,4-d]pyrimidines () require palladium-catalyzed cross-coupling for boronate intermediates .

Biological Activity Trends: Antimicrobial vs. Kinase Inhibition: Sulfanyl-containing analogs () show moderate antimicrobial activity, whereas pyrimidine-chromenone hybrids () exhibit potent kinase inhibition due to extended π-systems . Anti-inflammatory Activity: Benzothiazole derivatives () achieve anti-inflammatory effects via COX-2 inhibition, a mechanism less relevant to benzofuropyrimidines .

Q & A

Basic: What are the established synthetic methodologies for this compound?

Answer:
The synthesis of this benzofuropyrimidine derivative typically involves multi-step organic reactions, including:

  • Condensation : Formation of the benzofuropyrimidinone core via cyclocondensation of substituted benzodioxolyl acetamide precursors with activated carbonyl intermediates.
  • Heterocyclic Functionalization : Introduction of the p-tolyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions, as demonstrated in analogous pyrimidine syntheses .
  • Acetamide Linker Installation : Amidation or coupling reactions to attach the benzo[d][1,3]dioxol-5-yl moiety.
    Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in the presence of multiple electron-rich aromatic systems.

Basic: How is the compound’s structural identity confirmed?

Answer:
Structural confirmation employs a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, with emphasis on distinguishing aromatic protons in the benzodioxole and benzofuropyrimidine systems.
  • X-ray Crystallography : Single-crystal analysis (e.g., as in ) resolves stereoelectronic effects and validates bond lengths/angles in the fused heterocyclic core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns, critical for distinguishing regioisomers .

Advanced: How can experimental design methodologies improve synthesis yield and reproducibility?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify statistically significant factors. For example, a 3-factor Box-Behnken design could map the influence of reaction time on cyclization efficiency .
  • Bayesian Optimization : Machine learning algorithms prioritize reaction conditions with high predicted yields, reducing trial-and-error experimentation. This approach outperforms traditional stepwise optimization in complex multi-step syntheses .
  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, particularly for exothermic steps like cyclocondensations, improving scalability and reproducibility .

Advanced: How should researchers resolve contradictions in spectroscopic or chromatographic data?

Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies arising from dynamic effects like tautomerism .
  • Chromatographic Purity Assessment : Use orthogonal methods (e.g., reverse-phase HPLC with ammonium acetate buffer at pH 6.5 and UPLC-MS) to separate and quantify degradation products or regioisomers .
  • Crystallographic Validation : Resolve ambiguities in NOESY or COSY spectra by correlating solution-state data with solid-state X-ray structures .

Basic: What analytical methods are recommended for assessing purity?

Answer:

  • HPLC with UV/Vis Detection : Utilize a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to achieve baseline separation of impurities.
  • Quantitative 1^1H NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination.
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S to confirm batch consistency .

Advanced: What computational tools predict the compound’s reactivity or stability under varying conditions?

Answer:

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., cyclization barriers) and identify intermediates prone to hydrolysis or oxidation.
  • Molecular Dynamics (MD) : Model solvation effects in different solvents (e.g., DMF vs. THF) to predict aggregation or degradation kinetics.
  • Chemoinformatics Platforms : Tools like RDKit or Schrodinger Suite classify structural alerts (e.g., labile ester groups) and recommend stabilizing additives .

Advanced: How to address low yields in the final amidation step?

Answer:

  • Activation Strategies : Use coupling reagents (e.g., HATU or EDCI) with N-hydroxysuccinimide (NHS) esters to enhance electrophilicity of the acyl donor.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates, while additives like DMAP suppress racemization.
  • In Situ Monitoring : Employ ReactIR or inline UV spectroscopy to detect reaction completion and minimize over-activation side products .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzodioxole moiety.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide linker.
  • Solvent Choice : For long-term solutions, use anhydrous DMSO or deuterated solvents (e.g., DMSO-d6) to suppress moisture ingress .

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